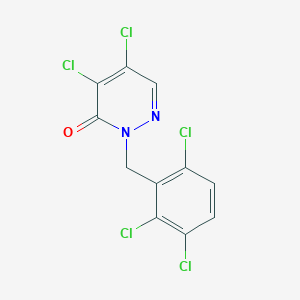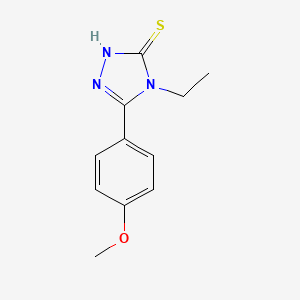
4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
カタログ番号 B2804169
CAS番号:
2034330-92-0
分子量: 371.84
InChIキー: IJVPYQNSWXULST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, condensation, or ring-closing reactions .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the isoxazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined through various laboratory tests .科学的研究の応用
Identification in Drug Substances
- Identification in Tuberculosis Drug : Detected as a related substance in a tuberculosis drug. Characterized using spectroscopic techniques like NMR, FT-IR, and HRMS. Possible formation mechanisms for these substances have been proposed (Jayachandra et al., 2018).
Chemical Synthesis and Characterization
- Derivatives of Isoxazoles : Used in the preparation of derivatives of 5-Thioalkylisoxazoles, showing potential for selective and direct synthetic utility (Balasubramaniam et al., 1990).
- Synthesis of Dimethyl Sulfomycinamate : Involved in the synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product (Bagley et al., 2003).
Pharmacological Applications
- Antimicrobial Activity : Demonstrated significant antimicrobial activities in derivatives against pathogens of Lycopersicon esculentum. Structure-activity relationship studies indicate the influence of substitutions on antibacterial activity (Vinaya et al., 2009).
- Type II Diabetes Drug Candidates : Synthesized derivatives evaluated for biological potential, showing potent α-glucosidase inhibition, suggesting their utility as new drug candidates for type II diabetes (ur-Rehman et al., 2018).
Industrial Applications
- Patent Analysis in Pharma Market : Identified in the analysis of pharmaceutical patents, indicating its relevance in medicinal chemistry and drug discovery processes (Habernickel, 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c1-10-15(11(2)23-18-10)24(20,21)19-7-4-12(5-8-19)22-14-3-6-17-9-13(14)16/h3,6,9,12H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVPYQNSWXULST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
879996-61-9
(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid
205884-12-4

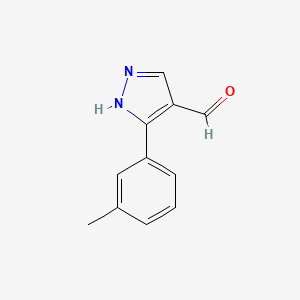
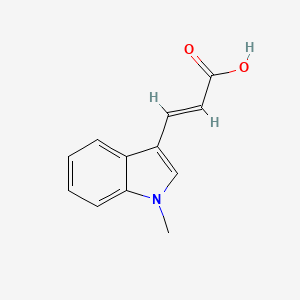
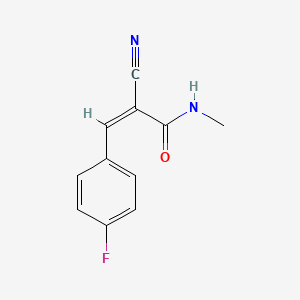
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804091.png)

![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2804094.png)
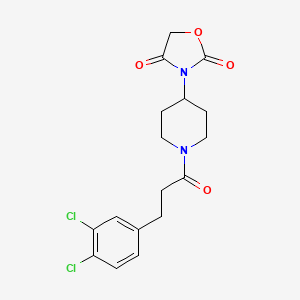
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2804101.png)
![N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2804102.png)
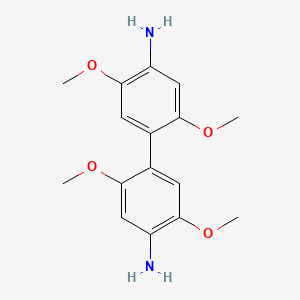
![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)
